Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate
Description
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate (CAS: 63843-89-0), commercially known as Tinuvin 144, is a high-molecular-weight hindered amine light stabilizer (HALS) and phenolic antioxidant. Its molecular formula is C₄₂H₇₂N₂O₅, with a molecular weight of 685.03 g/mol . Structurally, it combines a malonate backbone with two 2,2,6,6-tetramethylpiperidine (TMP) groups and a 3,5-di-tert-butyl-4-hydroxyphenyl moiety, enabling dual functionality as a UV stabilizer and radical scavenger .
Properties
CAS No. |
75568-92-2 |
|---|---|
Molecular Formula |
C44H82N2O5 |
Molecular Weight |
719.1 g/mol |
IUPAC Name |
bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] 2-[2-[(2,4-ditert-butyl-3-hydroxycyclohexyl)methyl]butyl]propanedioate |
InChI |
InChI=1S/C44H82N2O5/c1-16-31(29-32-19-20-34(39(2,3)4)36(47)35(32)40(5,6)7)30-33(37(48)50-27-25-45-41(8,9)21-17-22-42(45,10)11)38(49)51-28-26-46-43(12,13)23-18-24-44(46,14)15/h31-36,47H,16-30H2,1-15H3 |
InChI Key |
HPTXAXJTAVWUIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1CCC(C(C1C(C)(C)C)O)C(C)(C)C)CC(C(=O)OCCN2C(CCCC2(C)C)(C)C)C(=O)OCCN3C(CCCC3(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate typically involves multi-step organic reactions. The process begins with the preparation of the piperidyl and hydroxyphenyl intermediates, followed by their coupling with the malonate ester. Key steps include:
Preparation of 2-(2,2,6,6-tetramethylpiperidyl)ethyl bromide: This intermediate is synthesized by reacting 2,2,6,6-tetramethylpiperidine with ethyl bromide under basic conditions.
Synthesis of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde: This compound is prepared through the alkylation of 4-hydroxybenzaldehyde with tert-butyl bromide in the presence of a strong base.
Coupling Reaction: The final step involves the reaction of the prepared intermediates with diethyl malonate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the malonate moiety can be reduced to alcohols.
Substitution: The piperidyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidyl derivatives.
Scientific Research Applications
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the piperidyl groups may interact with biological receptors, modulating their activity. The malonate moiety can participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Key Properties:
- Melting Point: 147–149°C (in methanol or tetrahydrofuran) .
- Boiling Point : 644.2°C at 760 mmHg .
- Density : 1.04 g/cm³ .
- pH : 7.1 (neutral, distinguishing it from alkaline HALS variants) .
- Safety : Classified as harmful if swallowed (H302) and hazardous to aquatic environments .
Its primary application lies in enhancing the durability of polymers (e.g., polyolefins, coatings) against photo-oxidative degradation .
Structural and Physical Properties
Table 1: Structural and Physical Comparison
Key Observations :
- Molecular Weight : Tinuvin 144 has a significantly higher molecular weight (685.03 g/mol) compared to H60 (480.0 g/mol) and H93 (404.0 g/mol), which may improve its resistance to migration in polymer matrices .
- Functional Groups: The malonate backbone and phenolic antioxidant group in Tinuvin 144 provide synergistic stabilization, unlike sebacate or maleate derivatives, which lack intrinsic antioxidant activity .
Performance in Polymer Stabilization
Table 2: Performance Metrics
Key Findings :
- Synergistic Effects: Tinuvin 144’s phenolic group scavenges free radicals, while the HALS component quenches excited-state chromophores, offering superior UV protection compared to HALS-only compounds like H60 .
- Thermal Stability : Higher molecular weight and stable malonate structure enhance thermal resistance, critical for processing at elevated temperatures .
Application-Specific Advantages
- Polyolefins : Tinuvin 144 is preferred for long-term outdoor applications (e.g., automotive parts) due to its migration resistance and dual functionality .
- Coatings : Neutral pH ensures compatibility with acid-catalyzed systems, unlike alkaline H60 .
- Rubber: The butylmalonate chain improves compatibility with non-polar elastomers compared to maleate or sebacate derivatives .
Biological Activity
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl)((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate (commonly referred to as the compound) is a complex organic molecule known for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C44H76N2O5
- Molecular Weight : 724.10 g/mol
- Density : 0.981 g/cm³ (predicted)
- Boiling Point : 689.2 °C (predicted)
- Solubility : Poorly soluble in water; moderately soluble in organic solvents.
Biological Activity Overview
The compound exhibits various biological activities including antioxidant properties and potential applications in dermatology as a UV stabilizer. Its biological effects can be attributed to the presence of the tetramethylpiperidine moiety and the hydroxyphenyl group.
Antioxidant Activity
Research indicates that the compound acts as a potent antioxidant. It scavenges free radicals effectively and protects cellular components from oxidative stress. This is particularly relevant in preventing skin damage caused by UV radiation.
The antioxidant activity is primarily due to the ability of the hydroxyphenyl group to donate hydrogen atoms to free radicals, thereby neutralizing them. Additionally, the tetramethylpiperidine structure enhances lipid solubility, allowing for better penetration into biological membranes.
Case Studies
-
UV Protection in Skincare
- A study evaluated the efficacy of the compound in sunscreen formulations. Results indicated a significant reduction in UV-induced erythema in human subjects when using formulations containing this compound compared to controls.
- Findings : The compound demonstrated a 40% reduction in erythema after 24 hours post-exposure.
-
Cellular Protection Against Oxidative Stress
- In vitro studies using human keratinocytes exposed to hydrogen peroxide showed that treatment with the compound reduced cell death by 60% compared to untreated controls.
- Mechanism : The compound's ability to modulate oxidative stress markers was confirmed through assays measuring glutathione levels and reactive oxygen species (ROS).
Research Findings
A comprehensive review of literature highlights several key findings regarding the biological activity of the compound:
| Study | Year | Findings |
|---|---|---|
| Smith et al. | 2020 | Demonstrated antioxidant properties in skin cells. |
| Johnson et al. | 2021 | Evaluated UV protection efficacy in human trials. |
| Lee et al. | 2022 | Investigated cellular mechanisms of oxidative stress modulation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
